(3-(tert-Butylcarbamoyl)phenyl)boronic acid
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Overview
Description
(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Modulation and Sensing
Phenyl boronic acids, including derivatives like (3-(tert-Butylcarbamoyl)phenyl)boronic acid, are pivotal in optical modulation and sensing due to their binding affinity to saccharides. A study by Mu et al. (2012) demonstrated the utility of phenyl boronic acids conjugated to polyethylene glycol for the quenching of near-infrared fluorescence in single-walled carbon nanotubes (SWNTs) in response to saccharide binding. This research showcases the potential of boronic acid derivatives in developing optical sensors for saccharide recognition, highlighting their applications in medical diagnostics and environmental monitoring Mu et al., 2012.
Bacteria Detection
In the realm of microbiology, phenyl boronic acids have been utilized for bacteria detection through affinity binding reactions. Wannapob et al. (2010) developed an affinity sensor using 3-aminophenylboronic acid immobilized on a gold electrode for the detection of bacteria, demonstrating the versatility of boronic acids in biosensing applications. This approach could be relevant for this compound in creating sensitive and specific bacteria sensors, potentially benefiting water quality monitoring and clinical diagnostics Wannapob et al., 2010.
Catalysis in Organic Synthesis
Boronic acids play a crucial role in catalysis, particularly in enantioselective reactions. Hashimoto et al. (2015) reported on the use of a chiral boronic acid catalyst for highly enantioselective aza-Michael additions, paving the way for the synthesis of densely functionalized cyclohexanes. This study underscores the importance of boronic acids, including this compound, in organic synthesis, offering a pathway to intricate molecular architectures with significant potential in pharmaceutical synthesis and material science Hashimoto et al., 2015.
Glucose Sensing
The affinity of boronic acids for diols has been exploited in glucose sensing, with applications in diabetes management. Das et al. (2011) developed a glucose sensor based on aminophenyl boronic acid bonded to a conducting polymer, showcasing the potential of boronic acid derivatives in continuous glucose monitoring systems. This research highlights the broader applicability of this compound in developing non-invasive glucose monitoring technologies, which could significantly impact diabetes care Das et al., 2011.
Fluorescence Recognition
Boronic acid derivatives are key in developing fluorescent sensors for ions and molecules, relevant for environmental monitoring and medical diagnostics. Selvaraj et al. (2019) utilized a boronic acid derivative for the sequential "on-off-on" relay fluorescence recognition of ferric and fluoride ions, illustrating the potential of boronic acid compounds in creating highly selective and sensitive ion sensors. This capability could be extended to this compound, contributing to the detection of toxic metals and anions in environmental samples and biological systems Selvaraj et al., 2019.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s solubility in methanol suggests it may have some degree of bioavailability.
Result of Action
The primary result of the action of 3-(tert-Butylcarbamoyl)phenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 3-(tert-Butylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . Additionally, the Suzuki-Miyaura reaction conditions, such as the presence of a palladium catalyst and an appropriate base, can significantly impact the compound’s action .
Biochemical Analysis
Biochemical Properties
The role of 3-(tert-Butylcarbamoyl)phenylboronic acid in biochemical reactions is not fully understood yet. Boronic acids and their derivatives are known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids .
Molecular Mechanism
The molecular mechanism of action of 3-(tert-Butylcarbamoyl)phenylboronic acid is not well-defined. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . These reactions involve the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Properties
IUPAC Name |
[3-(tert-butylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFLCTFKZXDGGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393994 |
Source
|
Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-30-7 |
Source
|
Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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